2-(5-Bromo-2-chlorophenyl)acetonitrile
Overview
Description
2-(5-Bromo-2-chlorophenyl)acetonitrile is an organic compound with the molecular formula C8H5BrClN. It is a colorless to pale yellow liquid with a distinctive aromatic odor. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(5-Bromo-2-chlorophenyl)acetonitrile can be synthesized through the reaction of 5-bromo-2-chlorobenzaldehyde with acetonitrile. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the acetonitrile, facilitating the nucleophilic attack on the aldehyde group. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, further improves the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-chlorophenyl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenylacetonitriles.
Reduction: Formation of 2-(5-Bromo-2-chlorophenyl)ethylamine.
Oxidation: Formation of 2-(5-Bromo-2-chlorophenyl)acetic acid.
Scientific Research Applications
2-(5-Bromo-2-chlorophenyl)acetonitrile is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-chlorophenyl)acetonitrile largely depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromoacetonitrile
- 2-Chloroacetonitrile
- 5-Bromo-2-chlorobenzaldehyde
Uniqueness
2-(5-Bromo-2-chlorophenyl)acetonitrile is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for versatile modifications and functionalizations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(5-bromo-2-chlorophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXNBYRDDDHFPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700068 | |
Record name | (5-Bromo-2-chlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50700068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1057216-52-0 | |
Record name | (5-Bromo-2-chlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50700068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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